Comparative Brain Penetration: CZC-25146 vs. LRRK2-IN-1
CZC-25146 demonstrates significantly lower brain penetration (~4%) compared to LRRK2-IN-1, which is reported as not efficiently penetrating the BBB [1]. This stark contrast in CNS exposure dictates their utility in peripheral versus central LRRK2 studies.
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |
|---|---|
| Target Compound Data | ~4% |
| Comparator Or Baseline | LRRK2-IN-1: 'not efficiently' penetrating the BBB |
| Quantified Difference | Qualitative difference in brain penetration efficacy. |
| Conditions | In vivo pharmacokinetic study in male mice (CD-1 for CZC-25146; C57BL/6 for LRRK2-IN-1). |
Why This Matters
This data is critical for researchers deciding whether to study peripheral LRRK2 functions (where low BBB penetration is advantageous to avoid CNS side effects) or central nervous system (CNS) LRRK2 pathology.
- [1] Ramsden, N., Perrin, J., Ren, Z., et al. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS Chem. Biol. 2011, 6(10), 1021-1028. Table 10. View Source
